Cas no 103305-11-9 (4-Heptene-1,2,3-triol,6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-2,3-dimethyl-,(3R,4E,6R)-)
103305-11-9 structure
Product Name:4-Heptene-1,2,3-triol,6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-2,3-dimethyl-,(3R,4E,6R)-
Numero CAS:103305-11-9
MF:C28H44O5
MW:460.645969390869
CID:174808
PubChem ID:6438961
Update Time:2025-04-19
4-Heptene-1,2,3-triol,6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-2,3-dimethyl-,(3R,4E,6R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Heptene-1,2,3-triol,6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-2,3-dimethyl-,(3R,4E,6R)-
- (E,3R,6R)-6-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol
- 1,24,25,26-tetrahydroxyergocalciferol
- 4-Heptene-1,2,3-triol,6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-
- (1S,3R,5Z,7Z,22E)-9,10-secoergosta-5,7,10,22-tetraene-1,3,24,25,26-pentol
- 1,24,25,26-Tetrahydroxyvitamin D2
- 103305-11-9
-
- Inchi: 1S/C28H44O5/c1-18(12-14-27(4,32)28(5,33)17-29)23-10-11-24-20(7-6-13-26(23,24)3)8-9-21-15-22(30)16-25(31)19(21)2/h8-9,12,14,18,22-25,29-33H,2,6-7,10-11,13,15-17H2,1,3-5H3/b14-12+,20-8-,21-9-/t18-,22-,23-,24+,25+,26-,27-,28?/m1/s1
- Chiave InChI: JIKNSRWYDSGVIZ-AAXCPYGVSA-N
- Sorrisi: O[C@@](C)(C(C)(CO)O)/C=C/[C@@H](C)[C@H]1CC[C@H]2/C(=C\C=C3/C(=C)[C@H](C[C@@H](C/3)O)O)/CCC[C@]12C
Proprietà calcolate
- Massa esatta: 460.318875
- Massa monoisotopica: 460.318875
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 33
- Conta legami ruotabili: 6
- Complessità: 828
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 3
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 101
- XLogP3: 2.6
Proprietà sperimentali
- Densità: 1.16
- Punto di ebollizione: 655.3°Cat760mmHg
- Punto di infiammabilità: 278.1°C
- Indice di rifrazione: 1.58
4-Heptene-1,2,3-triol,6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-2,3-dimethyl-,(3R,4E,6R)- Letteratura correlata
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso